molecular formula C8H18ClNO3 B1420933 3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1240526-13-9

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride

Cat. No. B1420933
M. Wt: 211.68 g/mol
InChI Key: DOYAWJUPMZNNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride” is a chemical compound used in scientific research. Its applications range from drug synthesis to studying cellular processes. The compound has a molecular weight of 211.69 and a molecular formula of C8H18ClNO3 .


Molecular Structure Analysis

The molecular structure of “3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride” is represented by the formula C8H18ClNO3 . This indicates that the compound consists of 8 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Conversion

  • The compound has been used in the synthesis of 3-amino-3-vinylpropanoic acid, leading to the creation of stable cyclic forms of α-aminoaldehydes (Cheung & Shoolingin‐Jordan, 1997).

Anti-inflammatory Activity

  • β-Hydroxy-β-arylpropanoic acids, structurally similar to NSAIDs like ibuprofen, have been synthesized using related intermediates. These compounds exhibit significant anti-inflammatory activity, comparable to ibuprofen, without causing significant gastric lesions (Dilber et al., 2008).

Synthesis of Amino Acids

  • The compound has been involved in the asymmetric syntheses of β-hydroxy-α-amino acids, crucial for pharmaceutical and biochemical research (Davies et al., 2013).

Enantioselective Synthesis

  • Enantioselective synthesis of 3-aminopropanoic acid derivatives, which are key components in the production of certain pharmaceuticals, utilizes this compound (Arvanitis et al., 1998).

Preparation of Chiral Compounds

  • The compound serves as an intermediate in the preparation of chiral compounds like (S)-3-hydroxy-3-phenylpropanoic acid, which are progenitors for antidepressant drugs (Zhao et al., 2014).

properties

IUPAC Name

3-(2-ethoxyethylamino)-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-3-12-5-4-9-6-7(2)8(10)11;/h7,9H,3-6H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYAWJUPMZNNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride

CAS RN

1240526-13-9
Record name Propanoic acid, 3-[(2-ethoxyethyl)amino]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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